1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-13-7-14(2)28(26-13)20-9-19(23-12-24-20)27-10-16(11-27)21(29)25-17-8-15-5-3-4-6-18(15)31-22(17)30/h3-9,12,16H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWFWJFJWQWPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the azetidine-3-carboxamide core with functionalized pyrimidine and coumarin moieties. Key steps include:
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Pyrimidine functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 3,5-dimethylpyrazole group at the pyrimidine C4 position .
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Azetidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the azetidine carboxamide to the pyrimidine scaffold .
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Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux (60–100°C) with catalysts like cesium carbonate .
- Optimization : Monitor reaction progress via TLC or LCMS. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Step Key Conditions Yield Range Pyrazole-pyrimidine coupling Pd(PPh3)4, DMF, 80°C 40–60% Azetidine-carboxamide formation EDC, HOBt, DCM, RT 55–70%
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Use deuterated DMSO or CDCl3 for ¹H/¹³C NMR to assign protons (e.g., pyrazole methyl groups at δ 2.2–2.3 ppm, coumarin carbonyl at δ 11.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected ~470–480 Da) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to assess its activity?
- In vitro screens :
- Kinase inhibition : Test against kinase panels (e.g., EGFR, Aurora kinases) due to pyrimidine’s role in ATP-binding pockets .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
Substituent variation : Modify pyrazole (e.g., 3,5-dimethyl → trifluoromethyl) or coumarin (e.g., 7-hydroxy vs. 7-methoxy) .
Scaffold hopping : Replace azetidine with piperidine or morpholine to assess ring size impact on solubility and binding .
Bioisosteric replacements : Substitute pyrimidine with pyridazine or triazole to evaluate heterocycle effects .
- Data Analysis : Use IC50 shifts (>10-fold) to identify critical substituents. Cross-validate with molecular docking .
Q. What strategies resolve contradictions in biological data across assays (e.g., high in vitro potency but low cellular activity)?
- Troubleshooting :
- Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility; use PEG-400 or cyclodextrin formulations) .
- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify rapid degradation .
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out promiscuity .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methods :
- Docking : Use AutoDock Vina to model compound binding to kinase domains (e.g., PDB: 4GD) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
- Output : Identify residues (e.g., hinge region Lys/Met) for hydrogen bonding or steric optimization .
Q. What protocols are effective for resolving synthetic by-products or diastereomers?
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .
- Crystallography : Grow single crystals (solvent: methanol/water) for X-ray diffraction to confirm stereochemistry .
Q. How can target engagement be validated in cellular models?
- Tools :
- CETSA : Monitor thermal stabilization of target proteins in lysates via Western blot .
- Pull-down assays : Use biotinylated probes to capture compound-bound kinases from cell extracts .
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